![molecular formula C16H25ClN4O2 B2701508 tert-Butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2225141-82-0](/img/structure/B2701508.png)
tert-Butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C16H25ClN4O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is a solid in form .
Synthesis Analysis
The synthesis of similar compounds involves processes such as Buchwald-Hartwig amination with various aryl halides . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .Molecular Structure Analysis
The InChI code for the compound is 1S/C16H25ClN4O2/c1-11(2)12-10-18-14(17)19-13(12)20-6-8-21(9-7-20)15(22)23-16(3,4)5/h10-11H,6-9H2,1-5H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.85 . It is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Background: Tert-butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine derivative with a tert-butyl ester group. Its chemical structure suggests potential bioactivity, making it an attractive candidate for drug development.
Applications:Anticancer Agents: Researchers have explored derivatives of this compound as potential anticancer agents. By modifying the pyrimidine and piperazine moieties, scientists aim to enhance selectivity against cancer cells while minimizing toxicity to healthy tissues .
Kinase Inhibitors: The pyrimidine scaffold in this compound resembles kinase inhibitors. It could serve as a starting point for designing novel kinase-targeted drugs. Kinases play crucial roles in cell signaling pathways, making them valuable therapeutic targets .
Antiviral Agents: Given the structural similarity to existing antiviral drugs, tert-butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate may exhibit antiviral activity. Researchers investigate its potential against RNA viruses, including influenza and coronaviruses .
Organic Synthesis and Building Blocks
Background: The tert-butyl ester group provides stability and protection during synthetic processes. As a result, this compound serves as a versatile building block for various organic transformations.
Applications:Amide Synthesis: Tert-butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate can be converted into amides. These amides find use in drug design, materials science, and bioconjugation reactions .
Sulphonamide Derivatives: By functionalizing the piperazine nitrogen, researchers create sulphonamide derivatives. These compounds exhibit diverse biological activities, including enzyme inhibition and antimicrobial properties .
Mannich Bases and Schiff’s Bases: The piperazine core allows access to Mannich bases and Schiff’s bases. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Thiazolidinones and Azetidinones: Tert-butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate derivatives can be transformed into thiazolidinones and azetidinones. These heterocycles have applications in medicinal chemistry .
Conclusion
Tert-butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate holds promise in both medicinal chemistry and organic synthesis. Its unique structure and potential bioactivity make it an intriguing subject for further research and development.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(2-chloro-5-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11(2)12-10-18-14(17)19-13(12)20-6-8-21(9-7-20)15(22)23-16(3,4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFUCLUOYUALSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-chloro-5-isopropylpyrimidin-4-yl)piperazine-1-carboxylate |
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